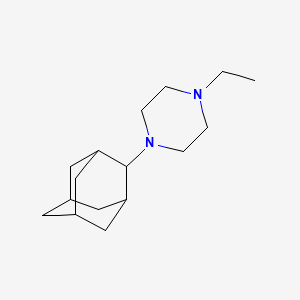![molecular formula C14H13NO4 B5802077 {2-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5802077.png)
{2-[(3-nitrobenzyl)oxy]phenyl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2-[(3-nitrobenzyl)oxy]phenyl}methanol, also known as NBOMe, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research and medicine. It belongs to the family of phenethylamines and is structurally similar to other compounds such as mescaline and 2C-B.
Mecanismo De Acción
{2-[(3-nitrobenzyl)oxy]phenyl}methanol acts as a partial agonist at the 5-HT2A receptor, which means that it binds to the receptor and activates it to a certain extent, but not fully. This results in a different pattern of receptor activation compared to full agonists such as LSD. The exact mechanism of action of {2-[(3-nitrobenzyl)oxy]phenyl}methanol is still not fully understood and requires further research.
Biochemical and Physiological Effects:
{2-[(3-nitrobenzyl)oxy]phenyl}methanol has been found to elicit various biochemical and physiological effects in animal models and human subjects. These include changes in heart rate, blood pressure, body temperature, and neurotransmitter levels. It has also been found to induce hallucinations, altered perception, and changes in mood and cognition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using {2-[(3-nitrobenzyl)oxy]phenyl}methanol in lab experiments is its high affinity for the 5-HT2A receptor, which allows for selective activation of this receptor without affecting other receptors. This makes it a valuable tool for studying the role of the 5-HT2A receptor in various physiological and psychological processes. However, there are also limitations to using {2-[(3-nitrobenzyl)oxy]phenyl}methanol, such as its potential toxicity and the need for careful dosing and monitoring.
Direcciones Futuras
There are several future directions for research on {2-[(3-nitrobenzyl)oxy]phenyl}methanol. One area of interest is the potential therapeutic applications of {2-[(3-nitrobenzyl)oxy]phenyl}methanol, particularly in the treatment of psychiatric disorders such as depression and anxiety. Another area of research is the development of more selective ligands for the 5-HT2A receptor, which could have fewer side effects and greater therapeutic potential. Additionally, further studies are needed to fully understand the mechanism of action of {2-[(3-nitrobenzyl)oxy]phenyl}methanol and its effects on various physiological and psychological processes.
Métodos De Síntesis
The synthesis of {2-[(3-nitrobenzyl)oxy]phenyl}methanol involves the reaction between 2-methoxybenzaldehyde and 3-nitrobenzyl bromide in the presence of a base such as potassium carbonate. The resulting product is then reduced using sodium borohydride to obtain {2-[(3-nitrobenzyl)oxy]phenyl}methanol.
Aplicaciones Científicas De Investigación
{2-[(3-nitrobenzyl)oxy]phenyl}methanol has been used in various scientific research studies due to its potential as a ligand for serotonin receptors. It has been found to have a high affinity for the 5-HT2A receptor, which is involved in various physiological and psychological processes such as mood regulation, perception, and cognition. This makes {2-[(3-nitrobenzyl)oxy]phenyl}methanol a valuable tool for studying the role of serotonin receptors in these processes.
Propiedades
IUPAC Name |
[2-[(3-nitrophenyl)methoxy]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c16-9-12-5-1-2-7-14(12)19-10-11-4-3-6-13(8-11)15(17)18/h1-8,16H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOXRLIGWQAOEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)OCC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[(3-Nitrobenzyl)oxy]phenyl}methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-diphenyl-6H-pyrimido[2,1-b]quinazolin-6-one](/img/structure/B5802017.png)




![[(3-ethyl-6-methoxy-2-methyl-4-quinolinyl)thio]acetic acid](/img/structure/B5802054.png)
![N-[2-(1-methylcyclopropyl)phenyl]butanamide](/img/structure/B5802064.png)

![tert-butyl [(3-cyano-6-phenyl-2-pyridinyl)thio]acetate](/img/structure/B5802072.png)
![1-{1-hydroxy-4-methyl-2-[4-(methylthio)phenyl]-1H-imidazol-5-yl}ethanone](/img/structure/B5802075.png)

![N-{[(2-chlorophenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5802096.png)